4-Amino-3-(2-methylpropyl)benzoic acid
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Overview
Description
4-Amino-3-(2-methylpropyl)benzoic acid: is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methylpropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The specific steps are as follows:
Nitration: The precursor compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(2-methylpropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-Amino-3-(2-methylpropyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-methylpropyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Aminobenzoic acid: Known for its use in the synthesis of folic acid and as a sunscreen agent.
3-Aminobenzoic acid: Used in the synthesis of dyes and pharmaceuticals.
2-Aminobenzoic acid (Anthranilic acid): Utilized in the production of perfumes, dyes, and as a precursor for the synthesis of indole derivatives.
Uniqueness: 4-Amino-3-(2-methylpropyl)benzoic acid is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-3-(2-methylpropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)5-9-6-8(11(13)14)3-4-10(9)12/h3-4,6-7H,5,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWBYXEYMGIKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138414-33-0 |
Source
|
Record name | 4-amino-3-(2-methylpropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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